molecular formula C9H12FNO2 B3222528 (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol CAS No. 1213547-46-6

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Cat. No. B3222528
CAS RN: 1213547-46-6
M. Wt: 185.20
InChI Key: MQQGYNUSVXELEJ-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, also known as FMeAE, is a chiral compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMeAE belongs to the class of β-adrenoceptor agonists and is known to have a high affinity for β2-adrenoceptors.

Mechanism of Action

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol exerts its pharmacological effects by activating β2-adrenoceptors. Upon binding to these receptors, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol stimulates the activity of adenylate cyclase, leading to an increase in intracellular cAMP levels. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in relaxation of the bronchial smooth muscles.
Biochemical and Physiological Effects
(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has been shown to have several biochemical and physiological effects. It is a potent bronchodilator and has been shown to improve lung function in patients with asthma and COPD. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of respiratory diseases.

Advantages and Limitations for Lab Experiments

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for studying enantioselective pharmacology. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is also highly selective for β2-adrenoceptors, which makes it a useful tool for studying the pharmacology of these receptors. However, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has some limitations. It is a relatively new compound, and its pharmacological effects have not been extensively studied. Additionally, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol. One area of interest is the development of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol analogs with improved pharmacological properties. Another area of interest is the study of the pharmacology of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in different animal models of respiratory diseases. Additionally, the use of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol in combination with other drugs for the treatment of respiratory diseases warrants further investigation.
Conclusion
In conclusion, (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a chiral compound that has gained significant attention in scientific research due to its potential therapeutic applications. (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a potent bronchodilator and has been shown to have anti-inflammatory effects. Although (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has some limitations, it has several advantages for use in lab experiments. Future research on (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol should focus on the development of analogs with improved pharmacological properties and the study of its pharmacology in different animal models of respiratory diseases.

Scientific Research Applications

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications, especially in the treatment of asthma and chronic obstructive pulmonary disease (COPD). (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is known to have a high affinity for β2-adrenoceptors, which are present in the smooth muscles of the bronchioles. Activation of these receptors by (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol leads to relaxation of the bronchial smooth muscles, resulting in bronchodilation.

properties

IUPAC Name

(2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGYNUSVXELEJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H](CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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